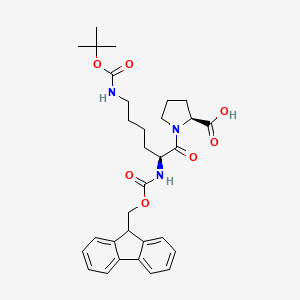

Fmoc-Lys(Boc)-Pro-OH

概要

説明

Fmoc-Lys(Boc)-Pro-OH is a compound used in the field of peptide synthesis. It is a derivative of lysine and proline, protected by fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions and ensure the correct sequence of amino acids.

作用機序

Target of Action

Fmoc-Lys(Boc)-Pro-OH is a derivative of the amino acid lysine, used in Fmoc solid-phase peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of this compound is to add a lysine residue to these chains in a controlled manner.

Mode of Action

The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) and Boc group (tert-butyloxycarbonyl) are protective groups used in peptide synthesis. They prevent unwanted side reactions by temporarily blocking the reactive sites of the amino acid .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis. The compound is used to build peptide chains one amino acid at a time. The Fmoc group is removed under basic conditions, allowing the next amino acid to be added. The Boc group is stable under these conditions and remains in place, protecting the side chain of the lysine residue .

Pharmacokinetics

The properties of the compound, such as its stability under different conditions, are crucial for its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the addition of a lysine residue to a growing peptide chain. This allows for the controlled synthesis of peptides with specific sequences of amino acids .

Action Environment

The action of this compound is influenced by the conditions under which peptide synthesis is carried out. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Boc)-Pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

化学反応の分析

Types of Reactions

Fmoc-Lys(Boc)-Pro-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc and Boc protecting groups.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Substitution Reactions: Introduction of various functional groups to the lysine side chain.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal and TFA for Boc removal.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the intended application .

科学的研究の応用

Chemistry

In chemistry, Fmoc-Lys(Boc)-Pro-OH is used in the synthesis of complex peptides and proteins.

Biology

In biological research, this compound is used to create peptides for studying protein-protein interactions, enzyme-substrate relationships, and cellular signaling pathways .

Medicine

In medicine, peptides synthesized using this compound are used in drug development, particularly in the design of peptide-based therapeutics and vaccines .

Industry

In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, for various applications including drug delivery and tissue engineering .

類似化合物との比較

Similar Compounds

Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Boc)-Pro-OH but without the proline residue.

Fmoc-Lys(Me,Boc)-OH: A derivative with a methyl group on the lysine residue.

Uniqueness

This compound is unique due to the presence of both lysine and proline residues, which can impart specific structural and functional properties to the synthesized peptides. The combination of these residues allows for the creation of peptides with unique conformations and biological activities .

生物活性

Introduction

Fmoc-Lys(Boc)-Pro-OH is a derivative of lysine that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The biological activity of this compound is influenced by its structural characteristics and the protective groups it contains. This article reviews the biological activity of this compound, focusing on its synthesis, stability, and applications in biological systems.

Chemical Structure and Synthesis

Chemical Structure

This compound consists of:

- Fmoc (9-fluorenylmethyloxycarbonyl) : A protective group used to prevent unwanted reactions during peptide synthesis.

- Boc (tert-butyloxycarbonyl) : Another protective group that stabilizes the amino group of lysine.

- Pro (proline) : An amino acid that contributes to the structural properties of peptides.

Synthesis

The synthesis of this compound typically involves the following steps:

- Protection of Lysine : The amino group of lysine is protected using the Boc group.

- Fmoc Protection : The α-amino group is then protected with the Fmoc group, allowing for selective deprotection later in the synthesis process.

- Incorporation into Peptides : this compound can be incorporated into peptides via SPPS, where it serves as a building block.

The efficiency of this synthesis can be influenced by the choice of coupling reagents and reaction conditions, which are critical for minimizing racemization and maximizing yield .

Biological Activity

Peptide Synthesis and Stability

The stability of this compound under various conditions is crucial for its application in peptide synthesis. Studies have shown that this compound demonstrates excellent stability during SPPS, with minimal epimerization observed when using optimized coupling reagents . Its stability allows for high-purity peptide products, which are essential for biological applications.

Biological Applications

- Antimicrobial Peptides : this compound has been utilized in the synthesis of antimicrobial peptides, which are important for developing new antibiotics. The incorporation of lysine residues enhances the positive charge and hydrophilicity of these peptides, improving their interaction with bacterial membranes .

- Therapeutic Peptides : This compound has been applied in synthesizing therapeutic peptides, including those targeting specific diseases such as cancer and infections. Its structural properties allow for the design of peptides with enhanced bioactivity and stability in physiological conditions .

- Structure-Activity Relationships (SAR) : Research has indicated that variations in the structure of peptides containing this compound can significantly impact their biological activity. For instance, modifications to the proline residue or the protective groups can alter the peptide's conformation and interaction with biological targets .

Case Study: Antimicrobial Activity

A study investigating the structure-activity relationship of peptides synthesized using this compound showed promising results:

- Peptide Design : Various peptides were designed by varying the number and position of lysine residues.

- Testing Against Bacteria : The antimicrobial activity was tested against several strains, including E. coli and S. aureus.

- Results : Peptides containing multiple lysine residues exhibited significantly higher antimicrobial activity compared to those with fewer or no lysines.

| Peptide Structure | Antimicrobial Activity (MIC µg/mL) |

|---|---|

| Lys-Pro | 50 |

| Lys-Lys-Pro | 25 |

| Lys-Lys-Lys-Pro | 10 |

This case study highlights how modifying the structure can enhance biological activity, demonstrating the versatility of this compound in peptide design.

特性

IUPAC Name |

(2S)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O7/c1-31(2,3)41-29(38)32-17-9-8-15-25(27(35)34-18-10-16-26(34)28(36)37)33-30(39)40-19-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h4-7,11-14,24-26H,8-10,15-19H2,1-3H3,(H,32,38)(H,33,39)(H,36,37)/t25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDLWHRKZBSRBL-UIOOFZCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。